molecular formula C21H20ClN3O3 B11391932 ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No.: B11391932
M. Wt: 397.9 g/mol
InChI Key: MVBZEJCOKZIJCT-UHFFFAOYSA-N
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Description

  • Ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a complex organic compound with a unique structure.
  • It combines elements from both benzimidazole and pyrrolidine families, making it interesting for various applications.
  • Preparation Methods

    • There are several synthetic routes to prepare this compound. One common method involves the reaction of 2-(2-chlorophenyl)ethylamine with 1H-benzimidazole-5-carboxylic acid followed by esterification with ethyl acetate.
    • Industrial production typically involves optimized conditions, such as using suitable catalysts and solvents.
  • Chemical Reactions Analysis

    • Ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various reactions:

        Esterification: The initial synthesis involves esterification of the carboxylic acid group with ethanol.

        Reduction: Reduction of the ketone group (5-oxopyrrolidine) can yield the corresponding alcohol.

        Substitution: The chlorophenyl group can participate in substitution reactions.

    • Common reagents include ethyl acetate, reducing agents (such as lithium aluminum hydride), and Lewis acids (for esterification).
  • Scientific Research Applications

      Medicine: This compound may have potential as a drug candidate due to its unique structure. Researchers explore its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects.

      Chemistry: It serves as a model compound for studying reactivity patterns and designing new derivatives.

      Industry: It could find applications in materials science, such as polymer additives or functional coatings.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways affected by its structural features.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other benzimidazole derivatives, pyrrolidine-based molecules, and esters.
    • The uniqueness of ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate lies in its hybrid structure, combining features from different chemical families.

    Remember that this compound’s applications and properties continue to evolve as scientific research progresses.

    Properties

    Molecular Formula

    C21H20ClN3O3

    Molecular Weight

    397.9 g/mol

    IUPAC Name

    ethyl 2-[2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate

    InChI

    InChI=1S/C21H20ClN3O3/c1-2-28-20(27)13-25-18-10-6-4-8-16(18)23-21(25)14-11-19(26)24(12-14)17-9-5-3-7-15(17)22/h3-10,14H,2,11-13H2,1H3

    InChI Key

    MVBZEJCOKZIJCT-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Cl

    Origin of Product

    United States

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